N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1421515-58-3
VCID: VC6630156
InChI: InChI=1S/C17H18ClNO5S/c1-11-13(18)3-2-4-17(11)25(21,22)19-8-7-14(20)12-5-6-15-16(9-12)24-10-23-15/h2-6,9,14,19-20H,7-8,10H2,1H3
SMILES: CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Molecular Formula: C17H18ClNO5S
Molecular Weight: 383.84

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide

CAS No.: 1421515-58-3

VCID: VC6630156

Molecular Formula: C17H18ClNO5S

Molecular Weight: 383.84

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide - 1421515-58-3

Description

N-(3-(benzo[d]13dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide is a synthetic organic compound that combines features of sulfonamides, benzenes, and benzo[d] dioxole derivatives. Compounds of this nature are often explored for their pharmacological potential due to their structural motifs, which are commonly associated with bioactivity in medicinal chemistry. This article provides an in-depth review of its chemical properties, synthesis, and potential applications.

Synthesis Pathway

The synthesis of N-(3-(benzo[d] dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide typically involves:

  • Preparation of the Benzo[d]13dioxole Derivative:

    • Starting with catechol derivatives, the benzo[d] dioxole ring can be synthesized via condensation with formaldehyde.

  • Functionalization of the Hydroxypropyl Side Chain:

    • The hydroxypropyl group is introduced through alkylation or epoxide ring-opening reactions.

  • Formation of the Sulfonamide Core:

    • The sulfonamide linkage is achieved by reacting a sulfonyl chloride (e.g., 3-chloro-2-methylbenzenesulfonyl chloride) with an amine derivative containing the hydroxypropyl-benzodioxole moiety.

  • Purification and Characterization:

    • Techniques such as recrystallization or chromatography are used for purification.

    • Structural confirmation is performed using spectroscopy (NMR, IR) and mass spectrometry.

Biological Activity and Applications

Compounds containing sulfonamide groups are widely studied for their pharmacological properties. While specific data on this compound is limited, its structural analogs suggest potential applications:

  • Antimicrobial Activity:

    • Sulfonamides are well-known for their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), an enzyme critical in folate synthesis.

  • Anti-inflammatory Potential:

    • The hydroxyl group and aromatic rings may contribute to interactions with inflammatory pathways.

  • Enzyme Inhibition:

    • The benzo[d] dioxole moiety is often associated with inhibitory effects on enzymes like monoamine oxidase (MAO) or cytochrome P450 enzymes.

  • Anticancer Research:

    • Structural motifs like those present in this compound have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways.

Analytical Data

TechniqueKey Findings
NMR SpectroscopyConfirms the presence of aromatic protons, hydroxyl group signals, and sulfonamide NH signals.
Mass Spectrometry (MS)Molecular ion peak matches expected molecular weight (369.82 g/mol).
IR SpectroscopyCharacteristic peaks include:
- Sulfonamide group (~1350–1150 cm⁻¹)
- Hydroxyl group (~3200–3500 cm⁻¹)
- Aromatic C-H stretching (~3000 cm⁻¹).

Limitations and Future Directions

Despite its promising structure:

Future research should focus on:

  • In vitro and in vivo biological assays.

  • Structure-activity relationship (SAR) studies to optimize its pharmacological profile.

  • Computational docking studies to predict its interaction with enzymes or receptors.

CAS No. 1421515-58-3
Product Name N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide
Molecular Formula C17H18ClNO5S
Molecular Weight 383.84
IUPAC Name N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C17H18ClNO5S/c1-11-13(18)3-2-4-17(11)25(21,22)19-8-7-14(20)12-5-6-15-16(9-12)24-10-23-15/h2-6,9,14,19-20H,7-8,10H2,1H3
Standard InChIKey TXOQMHLWJUZFPR-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Solubility not available
PubChem Compound 71804354
Last Modified Aug 18 2023

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